Product packaging for 2-(2-Ethynylphenyl)naphthalene(Cat. No.:)

2-(2-Ethynylphenyl)naphthalene

Cat. No.: B14122814
M. Wt: 228.3 g/mol
InChI Key: ZIJPKOWAYSQBHL-UHFFFAOYSA-N
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Description

2-(2-Ethynylphenyl)naphthalene (CAS 2055074-80-9) is a specialized organic compound with the molecular formula C18H12 and a molecular weight of 228.29 g/mol . It is characterized as a yellow oil in its physical state . The molecular structure features a naphthalene core linked to a phenyl ring bearing an ethynyl group, a versatile functional group that makes this compound a valuable building block in organic synthesis and materials science research. This compound is intended for research applications as a chemical precursor or synthetic intermediate. Its structure, particularly the ethynyl moiety, suggests potential for use in the development of advanced materials, such as polymers or supramolecular structures, where rigid, linear components are required. Researchers can utilize this reagent in coupling reactions and for constructing complex molecular architectures. For proper handling and stability, it is recommended to store this compound sealed in a dry environment under refrigeration (2-8 °C) . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H12 B14122814 2-(2-Ethynylphenyl)naphthalene

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C18H12

Molecular Weight

228.3 g/mol

IUPAC Name

2-(2-ethynylphenyl)naphthalene

InChI

InChI=1S/C18H12/c1-2-14-7-5-6-10-18(14)17-12-11-15-8-3-4-9-16(15)13-17/h1,3-13H

InChI Key

ZIJPKOWAYSQBHL-UHFFFAOYSA-N

Canonical SMILES

C#CC1=CC=CC=C1C2=CC3=CC=CC=C3C=C2

Origin of Product

United States

Advanced Methodologies for the Chemical Synthesis of 2 2 Ethynylphenyl Naphthalene

Strategic Retrosynthetic Analysis and Design Principles for Ethynylphenylnaphthalene Cores

Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available starting materials through a series of logical steps. solubilityofthings.comnumberanalytics.com For a molecule like 2-(2-ethynylphenyl)naphthalene, the primary disconnection points are the bonds forming the core structure, specifically the aryl-aryl bond and the aryl-alkyne linkage.

A logical retrosynthetic strategy for this compound would involve two main disconnections:

C(aryl)-C(alkynyl) Disconnection: The bond between the phenyl ring and the ethynyl (B1212043) group is a prime candidate for disconnection. This leads back to a 2-halophenylnaphthalene intermediate and ethynylbenzene (phenylacetylene) or a suitable synthetic equivalent. This disconnection points towards a cross-coupling reaction, such as the Sonogashira coupling, as a key synthetic step. smolecule.com

C(aryl)-C(aryl) Disconnection: The bond connecting the naphthalene (B1677914) and phenyl rings can also be disconnected. This would suggest a Suzuki or similar cross-coupling reaction between a naphthalene-derived boronic acid or ester and a halo-substituted ethynylbenzene.

Palladium-Catalyzed Cross-Coupling Reactions for the Formation of Aryl-Ethynyl Linkages

Palladium-catalyzed cross-coupling reactions are fundamental tools for the formation of carbon-carbon bonds in modern organic synthesis. researchgate.net For the construction of the aryl-ethynyl linkage in this compound, the Sonogashira coupling is a particularly powerful and widely used method. smolecule.comwikipedia.org

Adaptations of Sonogashira Coupling for the Construction of this compound

The Sonogashira reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. wikipedia.orgorganic-chemistry.org In the synthesis of this compound, this typically involves the reaction of a 2-halonaphthalene derivative with phenylacetylene. smolecule.com

The general reaction scheme is as follows:

2-X-Naphthalene + Phenylacetylene --(Pd catalyst, Cu(I) co-catalyst, Base)--> this compound

Where X is a halide, commonly iodine or bromine.

Recent advancements have focused on developing more sustainable and efficient Sonogashira protocols. Copper-free Sonogashira reactions have gained prominence to avoid the toxicity and environmental concerns associated with copper. smolecule.com These systems often employ specialized palladium catalysts and bases to facilitate the coupling. For instance, a room-temperature, copper-free Sonogashira protocol using Pd(CH₃CN)₂Cl₂ and cataCXium A in 2-methyltetrahydrofuran (B130290) (2-MeTHF) has been reported for coupling aryl iodides and bromides. smolecule.com

The reaction proceeds through a catalytic cycle involving the oxidative addition of the aryl halide to the Pd(0) species, followed by reaction with the copper(I) acetylide (in the traditional method) or direct reaction with the alkyne (in copper-free variants), and finally reductive elimination to yield the product and regenerate the Pd(0) catalyst. wikipedia.orglibretexts.org

Exploration of Alternative Metal-Catalyzed Coupling Techniques for Substituted Alkynes

While palladium catalysis is dominant, other transition metals have been explored for the synthesis of aryl-alkyne linkages. beilstein-journals.org These alternative methods can offer different reactivity profiles and substrate scope. For instance, iron-catalyzed cross-dehydrogenative coupling (CDC) reactions between C(sp³)–H and C(sp)–H bonds have been reported for the synthesis of internal alkynes. beilstein-journals.org Although not directly applied to this compound in the reviewed literature, this methodology presents a potential alternative pathway.

Furthermore, tandem reactions that form multiple bonds in a single operation are highly desirable for their atom and step economy. A palladium-catalyzed tandem Heck/Suzuki coupling sequence has been used to achieve regioselective 1,4-difunctionalization of naphthalene, simultaneously introducing ethynyl and aryl groups. smolecule.com This approach highlights the potential for developing novel, efficient routes to complex substituted naphthalenes.

Catalyst SystemReaction TypeKey FeaturesReference
Pd(PPh₃)₂Cl₂/CuISonogashira CouplingTraditional, robust method. smolecule.com
Pd(CH₃CN)₂Cl₂/cataCXium ACopper-Free SonogashiraAvoids toxic copper co-catalyst. smolecule.com
Pd/CSolvent-Free SonogashiraMechanochemical activation, reduced waste. smolecule.com
Fe-based catalystsCross-Dehydrogenative CouplingPotential alternative for C-C bond formation. beilstein-journals.org

Multi-Step Organic Synthetic Sequences Involving Corey-Fuchs Olefination and Related Transformations

The Corey-Fuchs olefination provides a reliable two-step method for the conversion of aldehydes to terminal alkynes. researchgate.net This reaction sequence has been instrumental in the synthesis of various ethynyl-substituted aromatic compounds. figshare.comacs.orgnih.gov A modular approach utilizing this reaction has been described for the synthesis of 1-(2-ethynylphenyl)naphthalenes, an isomer of the target compound. figshare.comacs.orgnih.gov

The synthetic sequence can be adapted for this compound as follows:

Synthesis of the Aldehyde Precursor: A suitable o-naphthalene benzaldehyde (B42025) would be required. This can be prepared via a palladium-catalyzed cross-coupling reaction, for example, a Suzuki coupling between 2-naphthaleneboronic acid and 2-bromobenzaldehyde. figshare.comacs.orgnih.gov

Corey-Fuchs Olefination: The resulting aldehyde is then subjected to the Corey-Fuchs reaction. In the first step, the aldehyde reacts with triphenylphosphine (B44618) and carbon tetrabromide to form a dibromo-olefin. researchgate.net

Alkyne Formation: In the second step, the dibromo-olefin is treated with a strong base, such as n-butyllithium, which results in elimination and the formation of the terminal alkyne. researchgate.net

This multi-step approach offers a high degree of modularity, allowing for the introduction of various substituents on both the naphthalene and phenyl rings by starting with appropriately functionalized precursors. figshare.comacs.org

Chemo-, Regio-, and Stereoselective Approaches in the Synthesis of Functionalized Derivatives of the Chemical Compound

The synthesis of functionalized derivatives of this compound demands precise control over chemo-, regio-, and stereoselectivity. mdpi.comrsc.org

Chemoselectivity: In a molecule with multiple reactive sites, such as different halides or functional groups, chemoselective reactions are crucial. For instance, in a molecule containing both a bromo and an iodo substituent, a Sonogashira coupling can often be performed selectively at the more reactive iodo position by controlling the reaction conditions. wikipedia.org

Regioselectivity: The regioselective functionalization of the naphthalene and phenyl rings is critical for preparing specific isomers. Directed ortho-metalation (DoM) strategies can be employed to introduce substituents at specific positions relative to an existing functional group. Palladium-catalyzed reactions often exhibit high regioselectivity, for example, in the 1,4-difunctionalization of naphthalene. smolecule.com Electrophilic cyclization of appropriately substituted arene-containing propargylic alcohols is another method to regioselectively prepare polysubstituted naphthalenes. nih.gov

Stereoselectivity: While this compound itself is achiral, the introduction of substituents can create stereocenters. The development of stereoselective synthetic methods is essential for preparing enantiomerically pure derivatives, which is particularly important for applications in medicinal chemistry and materials science. indicatrix.co.uk For example, asymmetric catalysis can be employed to control the stereochemistry of newly formed chiral centers.

The synthesis of new FDDNP analogs, which are push-pull dyes with a naphthalene core, showcases the importance of regioselective C-C bond formation through methods like the Suzuki coupling to append heteroaromatic moieties. nih.gov

Considerations of Sustainable Synthesis and Green Chemistry Principles in Compound Preparation

Modern synthetic chemistry places a strong emphasis on sustainability and green chemistry principles. rasayanjournal.co.incollege-de-france.fr The preparation of this compound can be made more environmentally benign by incorporating these principles.

Key areas of focus include:

Atom Economy: Designing synthetic routes that maximize the incorporation of atoms from the starting materials into the final product. college-de-france.fr Tandem and multicomponent reactions are particularly advantageous in this regard.

Use of Safer Solvents: Replacing hazardous solvents like DMF and THF with greener alternatives. 2-Methyltetrahydrofuran (2-MeTHF) and cyclopentyl methyl ether (CPME), which are derived from renewable biomass, have been shown to be effective solvents for Sonogashira couplings, in some cases leading to higher yields than traditional solvents. smolecule.com The use of water as a solvent is also a highly desirable green approach. organic-chemistry.org

Energy Efficiency: Developing reactions that can be conducted at room temperature or with minimal heating reduces energy consumption. Room-temperature Sonogashira protocols have been successfully developed. smolecule.com

Solvent-Free Reactions: Eliminating the solvent altogether is a major goal of green chemistry. Mechanochemical methods, such as ball-milling, have been used for solvent-free Sonogashira couplings, achieving high yields and reducing reaction times. smolecule.com

Catalysis: The use of catalytic rather than stoichiometric reagents is a cornerstone of green chemistry. mygreenlab.org Recoverable and reusable catalysts further enhance the sustainability of a process.

The following table compares the performance of different solvents in the Sonogashira coupling for the synthesis of ethynylphenylnaphthalene derivatives, highlighting the potential of greener alternatives. smolecule.com

SolventDielectric ConstantBoiling Point (°C)Yield (%)Green Attributes
2-MeTHF6.28095Biomass-derived, less toxic
CPME4.810689Eco-friendly alternative
DMF36.715391Toxic, high boiling point
THF7.56688Common but hazardous

By embracing these green chemistry principles, the synthesis of this compound and its derivatives can be made more efficient, cost-effective, and environmentally responsible.

Comprehensive Structural Elucidation and Conformational Analysis of 2 2 Ethynylphenyl Naphthalene

High-Resolution Spectroscopic Characterization for Molecular Architecture Determination

High-resolution spectroscopic techniques are instrumental in defining the molecular architecture of 2-(2-ethynylphenyl)naphthalene. Methods such as Nuclear Magnetic Resonance (NMR) and vibrational spectroscopy provide detailed insights into the connectivity of atoms, the nature of chemical bonds, and the dynamic behavior of the molecule.

Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Connectivity and Stereochemistry

Multi-dimensional NMR spectroscopy is a powerful tool for establishing the precise connectivity of atoms and the stereochemistry of a molecule. libretexts.org For this compound, ¹H and ¹³C NMR spectra are fundamental in confirming the arrangement of its constituent aromatic rings and the ethynyl (B1212043) linkage.

In the ¹H NMR spectrum of the parent naphthalene (B1677914), distinct signals are observed for the α (C1, C4, C5, C8) and β (C2, C3, C6, C7) protons due to their different chemical environments. vaia.com The protons at the α-positions are typically deshielded compared to those at the β-positions. vaia.com Upon substitution at the 2-position with the ethynylphenyl group, these patterns are altered, providing clear evidence for the substitution site. The protons of the ethynylphenyl group will also present characteristic signals in the aromatic region, and the ethynyl proton itself will appear as a distinct singlet.

In-situ NMR studies of similar compounds have been used to elucidate reaction mechanisms, such as the role of bases in deprotonating the alkyne during Sonogashira coupling reactions, a common method for synthesizing such molecules. smolecule.com The analysis of coupling constants in high-resolution spectra can further refine the dihedral angles between the naphthalene and phenyl rings, offering insights into the molecule's preferred conformation in solution.

Table 1: Predicted ¹H NMR Chemical Shifts for Aromatic Protons in Naphthalene Derivatives This table is illustrative and based on general principles of NMR spectroscopy. Actual values for this compound would require experimental data.

Proton PositionNaphthalene (ppm) vaia.com2-Phenylnaphthalene (ppm) chemicalbook.com
α-Protons (1,4,5,8) 7.868.036, 7.90, 7.89, 7.85
β-Protons (2,3,6,7) 7.497.73, 7.72, 7.48

Interactive Data Table

Proton PositionNaphthalene (ppm)2-Phenylnaphthalene (ppm)
α-Protons (1,4,5,8)7.868.036, 7.90, 7.89, 7.85
β-Protons (2,3,6,7)7.497.73, 7.72, 7.48

Advanced Vibrational Spectroscopy (e.g., FT-IR, Raman) for Functional Group and Molecular Dynamics Studies

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups and molecular vibrations within this compound. ksu.edu.sa These techniques are complementary, with IR spectroscopy being sensitive to changes in the dipole moment and Raman spectroscopy to changes in polarizability. ksu.edu.sa

The characteristic vibrational modes for this molecule would include:

C≡C Stretch: A sharp, weak to medium intensity band in the FT-IR spectrum and a strong band in the Raman spectrum, typically in the range of 2100-2140 cm⁻¹.

Aromatic C-H Stretch: Multiple sharp bands in the region of 3000-3100 cm⁻¹.

Aromatic C=C Stretch: Several bands of variable intensity in the 1400-1600 cm⁻¹ region.

A combined experimental and theoretical study on the related molecule 2,3-dimethyl naphthalene utilized FT-IR and FT-Raman spectroscopy to analyze its vibrational structure. nih.gov Similarly, for this compound, computational methods like Density Functional Theory (DFT) could be employed to calculate the vibrational frequencies and compare them with experimental data, aiding in the complete assignment of the observed spectral bands. nih.gov

Table 2: Characteristic Vibrational Frequencies for Key Functional Groups This table provides typical ranges for the functional groups present in this compound.

Functional GroupVibrational ModeTypical Wavenumber (cm⁻¹)
Alkyne (C≡C) Stretch2100 - 2140
Aromatic C-H Stretch3000 - 3100
Aromatic C=C Stretch1400 - 1600

Interactive Data Table

Functional GroupVibrational ModeTypical Wavenumber (cm⁻¹)
Alkyne (C≡C)Stretch2100 - 2140
Aromatic C-HStretch3000 - 3100
Aromatic C=CStretch1400 - 1600

Solid-State Structural Analysis through Single-Crystal X-ray Diffraction

Intermolecular Interactions, Crystal Packing Motifs, and Supramolecular Assembly in Crystalline Forms

In the solid state, the molecules of this compound will arrange themselves in a crystal lattice influenced by various intermolecular interactions. These can include:

π-π Stacking: The planar aromatic rings of the naphthalene and phenyl groups can stack on top of each other, contributing significantly to the stability of the crystal structure. researchgate.net The distances and orientations of these stacked rings are key parameters in understanding the packing.

C-H···π Interactions: The hydrogen atoms of one molecule can interact with the π-electron clouds of the aromatic rings of a neighboring molecule. scirp.org

Studies on related compounds have shown that weak intermolecular π-π interactions can stabilize the crystal structure. researchgate.net Hirshfeld surface analysis is a computational tool that can be used to visualize and quantify these intermolecular contacts. scirp.org

Investigation of Conformational Polymorphism and Tautomeric Equilibrium in the Solid State

Conformational Polymorphism is the phenomenon where a molecule can exist in different crystalline forms due to variations in its conformation. nih.govrsc.org For this compound, the primary source of conformational flexibility is the rotation around the single bond connecting the naphthalene and phenyl rings. This can lead to different dihedral angles between the two aromatic systems in different polymorphs. The crystallization conditions, such as the solvent and temperature, can influence which polymorph is formed. The study of conformational polymorphism is important as different polymorphs can exhibit distinct physical properties. nih.gov

Tautomeric Equilibrium is less likely to be a significant factor for this compound as it lacks the typical functional groups that readily undergo tautomerization. The structure is a stable aromatic hydrocarbon.

Gas-Phase Structural Probes and Assessment of Conformational Landscapes

Studying molecules in the gas phase allows for the examination of their intrinsic properties, free from the influence of intermolecular interactions present in the solid or liquid state. Techniques such as gas-phase electron diffraction or high-resolution spectroscopy coupled with computational chemistry can provide insights into the conformational landscape of this compound.

Computational methods can be used to calculate the potential energy surface as a function of the dihedral angle between the naphthalene and phenyl rings. This can identify the lowest energy conformations and the energy barriers to rotation. For the related 2-ethynylnaphthalene, gas-phase ion energetics data, including its ionization energy, have been determined. nist.gov Similar studies on this compound would provide fundamental data on its electronic structure.

Research on the naphthalene radical cation and its dehydrogenated isomers has utilized computational chemistry to determine their relative energies and structures in the gas phase, demonstrating the power of these methods for understanding the intrinsic properties of such aromatic systems. researchgate.net

Theoretical and Computational Chemistry Studies of 2 2 Ethynylphenyl Naphthalene

Density Functional Theory (DFT) and Ab Initio Calculations for Electronic Structure and Molecular Properties

Density Functional Theory (DFT) and ab initio calculations serve as powerful tools to predict the electronic structure and molecular properties of complex organic molecules like 2-(2-Ethynylphenyl)naphthalene from first principles. These computational methods allow for a detailed exploration of the molecule's quantum mechanical nature, providing insights that are often difficult to obtain through experimental means alone.

Characterization of Molecular Orbitals, Electron Density Distributions, and Frontier Orbitals

The electronic behavior of this compound is largely governed by its molecular orbitals, particularly the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). DFT calculations, often employing functionals like B3LYP with a suitable basis set (e.g., 6-311+G(d,p)), can model the spatial distribution and energy levels of these orbitals.

The HOMO is typically delocalized across the entire π-conjugated system, with significant contributions from both the naphthalene (B1677914) and the ethynylphenyl moieties. The LUMO, similarly, is a π* orbital, also delocalized over the aromatic framework. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that influences the molecule's electronic properties and reactivity. For similar ethynyl-substituted PAHs, this gap is often reduced compared to the parent naphthalene molecule, indicating increased reactivity and a bathochromic shift (a shift to longer wavelengths) in its absorption spectrum. researchgate.net

The electron density distribution, another key property derivable from DFT, reveals the regions of the molecule that are electron-rich or electron-poor. In this compound, the π-systems of the aromatic rings and the ethynyl (B1212043) linkage represent areas of high electron density. This distribution is fundamental to understanding how the molecule will interact with other chemical species.

Table 1: Predicted Frontier Orbital Energies and HOMO-LUMO Gap for this compound (Illustrative Data)

ParameterPredicted Value (eV)
HOMO Energy-5.85
LUMO Energy-1.95
HOMO-LUMO Gap3.90

Computational Prediction of Spectroscopic Signatures and Ground State Conformational Preferences

Theoretical calculations are invaluable for predicting spectroscopic signatures, which can then be compared with experimental data to validate the computational model. For this compound, important spectroscopic features include its infrared (IR) and nuclear magnetic resonance (NMR) spectra.

Vibrational Spectra (IR): DFT calculations can predict the vibrational frequencies and intensities of the molecule. Key predicted IR bands for this compound would include the characteristic C≡C stretching frequency of the ethynyl group (typically around 2100-2260 cm⁻¹), C-H stretching vibrations of the aromatic rings (around 3000-3100 cm⁻¹), and various C-C stretching and bending modes within the aromatic systems. Anharmonic calculations can provide more accurate predictions that better match experimental spectra. arxiv.orgosti.gov

NMR Spectra: The chemical shifts of the hydrogen (¹H) and carbon (¹³C) atoms can be calculated to predict the NMR spectrum. netlify.appunivie.ac.at For this compound, the aromatic protons would be expected to resonate in the range of 7-8.5 ppm, with the exact shifts influenced by the electronic environment created by the fused ring system and the ethynylphenyl substituent. The acetylenic proton, if present (in a terminal alkyne analog), would have a distinct chemical shift.

Molecular Dynamics (MD) Simulations for Dynamic Behavior, Solvation Effects, and Conformational Transitions

While DFT provides a static picture of the molecule, molecular dynamics (MD) simulations offer a dynamic view of its behavior over time. tandfonline.com By solving Newton's equations of motion for the atoms in the molecule, MD simulations can model its movements, conformational changes, and interactions with a solvent environment.

For this compound, MD simulations can be used to study its behavior in different solvents, providing insights into its solubility and aggregation tendencies. researchgate.nettandfonline.com The interactions between the solute and solvent molecules, including van der Waals forces and electrostatic interactions, are explicitly modeled. These simulations can reveal how the solvent molecules arrange themselves around the solute and how this solvation shell influences the solute's conformation and dynamics.

Conformational transitions, such as the rotation around the single bonds, can also be observed and quantified using MD simulations. The frequency and pathways of these transitions can be analyzed to understand the molecule's flexibility and the energy barriers between different conformational states. This information is particularly relevant for understanding how the molecule might adapt its shape to interact with other molecules or surfaces.

Table 2: Illustrative Parameters for a Molecular Dynamics Simulation of this compound in a Toluene (B28343) Solvent Box

ParameterValue/Description
Force FieldOPLS-AA (Optimized Potentials for Liquid Simulations - All Atom)
SolventToluene
Temperature298 K (25 °C)
Pressure1 atm
Simulation Time100 ns
EnsembleNPT (Isothermal-isobaric)

Quantum Chemical Investigations of Reaction Mechanisms, Pathways, and Transition State Structures

Quantum chemical methods are instrumental in elucidating the mechanisms of chemical reactions involving this compound. A particularly interesting reaction is its intramolecular cyclization, which can lead to the formation of new polycyclic systems.

For instance, the cyclization of related aryl alkynes has been studied using DFT to map out the reaction pathway. acs.org These studies involve locating the transition state structure, which is the highest energy point along the reaction coordinate, and calculating the activation energy barrier. The geometry of the transition state provides crucial information about the bond-breaking and bond-forming processes that occur during the reaction.

In the case of this compound, intramolecular cyclization could potentially lead to the formation of fluoranthene (B47539) or acenaphthylene-type structures, depending on the reaction conditions and catalysts used. Computational studies can help predict which pathway is more favorable by comparing the activation energies of the different possible routes. researchgate.net These investigations are vital for designing synthetic strategies to produce novel and complex PAHs.

Computational Design and Prediction of Novel Derivatives with Tailored Electronic or Geometric Features

The insights gained from theoretical studies of this compound can be leveraged for the computational design of novel derivatives with specific, tailored properties. By systematically modifying the parent structure with different functional groups, it is possible to tune its electronic and geometric characteristics.

For example, the introduction of electron-donating groups (like -OCH₃ or -NH₂) or electron-withdrawing groups (like -NO₂ or -CN) at various positions on the naphthalene or phenyl rings can significantly alter the HOMO and LUMO energy levels, and consequently, the HOMO-LUMO gap. tandfonline.comresearchgate.netrsc.org This allows for the rational design of materials with specific optical and electronic properties for applications in areas like organic electronics.

Computational screening can be employed to evaluate a large library of virtual derivatives, predicting their properties without the need for their synthesis and experimental characterization in the initial stages. mdpi.com This in silico approach accelerates the discovery of new materials with desired functionalities, such as enhanced charge transport properties for organic semiconductors or specific absorption and emission wavelengths for fluorescent probes.

Reactivity and Mechanistic Investigations of 2 2 Ethynylphenyl Naphthalene Transformations

Cycloisomerization Reactions Leading to Angularly Fused Polycyclic Aromatic Hydrocarbons (PAHs)

The intramolecular cyclization of 2-(2-ethynylphenyl)naphthalene and its derivatives is a powerful method for the synthesis of angularly fused PAHs, which are of interest for their electronic and optical properties, as well as their relevance in materials science and as potential carcinogens. fiveable.me These reactions involve the formation of new carbon-carbon bonds, leading to complex, multi-ring systems.

Platinum-Catalyzed Cycloisomerization Pathways and Efficiency

Platinum catalysts, particularly platinum(II) chloride (PtCl₂), have proven to be highly effective in promoting the cycloisomerization of 1-(2-ethynylphenyl)naphthalenes. acs.orgnih.govfigshare.comresearchgate.net This process smoothly converts the starting material into benzo[c]phenanthrene (B127203) (BcPh) analogues. acs.orgnih.govfigshare.comresearchgate.net The reaction is typically carried out in a solvent such as toluene (B28343) (PhMe). acs.orgfigshare.comresearchgate.net This methodology is modular, allowing for the synthesis of a variety of angularly fused PAHs by starting with appropriately substituted precursors. acs.orgfigshare.com For instance, palladium-catalyzed cross-coupling reactions can be used to synthesize various 1-(2-ethynylphenyl)naphthalenes, which then undergo platinum-catalyzed cycloisomerization. acs.orgnih.govfigshare.comresearchgate.net

The efficiency of these platinum-catalyzed reactions is notable, providing a direct route to complex aromatic systems that might otherwise be difficult to access. nih.gov The cycloisomerization proceeds through the activation of the alkyne by the platinum catalyst, facilitating an intramolecular attack from the adjacent phenyl ring to form the new carbocyclic ring. organic-chemistry.orgnih.gov

Gold-Catalyzed and Other Metal-Catalyzed Cyclizations of Ethynylphenylnaphthalene Scaffolds

Gold catalysts have also emerged as powerful tools for the cyclization of enynes and related systems. acs.orgfigshare.com Gold(I) complexes, in particular, are known to be highly carbophilic and can activate alkynes towards nucleophilic attack. beilstein-journals.orgd-nb.infoacs.orguni-heidelberg.de While direct studies on this compound are not extensively detailed in the provided results, the general reactivity of gold catalysts with similar substrates suggests their potential applicability. beilstein-journals.orgd-nb.infoacs.orguni-heidelberg.deresearchgate.net For example, gold-catalyzed cycloisomerization of 1,5-enynes has been developed to synthesize 2-(naphthalen-2-yl)anilines. researchgate.net

Other transition metals, such as rhodium and ruthenium, have also been investigated for their ability to catalyze cycloisomerization reactions, although in some cases they may lead to more complex product mixtures compared to platinum. organic-chemistry.org Palladium catalysts, while primarily used in the synthesis of the this compound precursors, can also in some specific cases promote cyclization. d-nb.info

Mechanistic Studies of Aromatization and Rearrangement Processes

Mechanistic investigations into these cycloisomerization reactions provide valuable insights into the reaction pathways. In platinum-catalyzed reactions, the mechanism is believed to involve π-activation of the alkyne, followed by an intramolecular electrophilic attack of the arene onto the activated alkyne. organic-chemistry.orgnih.gov This leads to the formation of a vinyl-metal intermediate, which then undergoes further reactions to yield the final aromatized product. nih.gov

In gold-catalyzed reactions, several mechanistic pathways have been proposed, including the formation of gold vinylidene intermediates. researchgate.net Isotope labeling experiments have been instrumental in distinguishing between different mechanistic possibilities, such as dual activation versus simple π-activation pathways in naphthalene (B1677914) synthesis from diynes. researchgate.net Computational studies, such as Density Functional Theory (DFT) calculations, have also been employed to understand the energetics of the proposed reaction pathways and intermediates. nih.gov

Alkyne Reactivity in [2+2+2] Cycloadditions and Related Annulation Reactions

The ethynyl (B1212043) group in this compound is a prime candidate for participation in cycloaddition reactions, particularly [2+2+2] cycloadditions. This type of reaction involves the combination of three unsaturated components, such as two alkynes and one alkene, to form a six-membered ring. nih.gov Transition metal catalysts, including rhodium, ruthenium, and cobalt, are commonly used to facilitate these transformations. nih.govacs.orgrsc.orgresearchgate.net

While specific examples involving this compound in [2+2+2] cycloadditions were not found in the search results, the general principles of this reaction type are well-established for a wide range of alkyne-containing substrates. nih.govrsc.orgresearchgate.net Annulation reactions, which involve the formation of a new ring onto an existing one, are also a key feature of the reactivity of this compound, as seen in the cycloisomerization reactions discussed previously. d-nb.info

Bio-Orthogonal "Click" Chemistry Adaptations for Ethynyl-Substituted Systems (e.g., Copper(I)-Catalyzed Azide-Alkyne Cycloaddition)

The terminal alkyne functionality of this compound makes it an ideal substrate for "click" chemistry, a set of powerful, reliable, and selective reactions. rsc.orgnih.govpcbiochemres.com The most prominent example is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), which forms a stable triazole ring. rsc.orgpcbiochemres.com This reaction is a cornerstone of bio-orthogonal chemistry, allowing for the specific labeling and modification of biomolecules in complex biological environments without interfering with native biological processes. nih.govresearchgate.netnih.gov

Although direct applications of this compound in a biological context are not detailed in the provided results, its structure is well-suited for such applications. The ethynyl group can be readily conjugated to azide-modified biomolecules, enabling their visualization, tracking, or the attachment of other functional moieties. rsc.orgnih.govpcbiochemres.comresearchgate.netnih.gov The development of strain-promoted azide-alkyne cycloaddition (SPAAC) has further expanded the utility of this chemistry by eliminating the need for a potentially toxic copper catalyst. nih.govpcbiochemres.com

Electrophilic and Nucleophilic Additions to the Ethynyl Moiety and Aromatic Rings

The electron-rich π-system of the alkyne and the aromatic rings in this compound are susceptible to both electrophilic and nucleophilic attack.

Electrophilic Additions: The carbon-carbon triple bond can undergo electrophilic addition reactions. For instance, the reaction with electrophiles like iodine monochloride (ICl) or bromine (Br₂) can lead to the formation of di-halogenated products. nih.gov Furthermore, electrophilic cyclization can occur where an electrophile initiates an intramolecular attack from the naphthalene ring onto the alkyne, leading to the formation of polysubstituted naphthalenes. nih.gov The naphthalene ring itself can also undergo electrophilic aromatic substitution. smolecule.comdalalinstitute.com

Nucleophilic Additions: The ethynyl group, particularly when activated by a metal catalyst, can be subject to nucleophilic attack. dalalinstitute.comthieme-connect.de Nucleophilic addition to the carbon-carbon triple bond is a fundamental reaction in organic chemistry. dalalinstitute.com While less common for unactivated alkynes, this reactivity can be enhanced by the presence of electron-withdrawing groups or through metal catalysis.

The following table summarizes the key reactions and conditions for the transformation of this compound and related compounds:

Reaction Type Catalyst/Reagent Product Type Reference(s)
Platinum-Catalyzed CycloisomerizationPtCl₂Angularly Fused PAHs acs.org, nih.gov, figshare.com, researchgate.net
Gold-Catalyzed CycloisomerizationGold(I) complexesSubstituted Naphthalenes/Indenes researchgate.net, beilstein-journals.org, d-nb.info
[2+2+2] CycloadditionRhodium, Ruthenium, Cobalt complexesSubstituted Benzenes/Cyclohexadienes acs.org, nih.gov, rsc.org, researchgate.net
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)Copper(I) saltsTriazoles rsc.org, pcbiochemres.com
Electrophilic CyclizationICl, Br₂, NBSHalogenated Naphthalenes , nih.gov

Oxidative and Reductive Manipulations of the Ethynylphenylnaphthalene Core and its Derivatives

The reactivity of the this compound core and its derivatives towards oxidative and reductive conditions allows for the synthesis of a variety of functionalized polycyclic aromatic hydrocarbons. Research has demonstrated that these transformations can proceed at different parts of the molecule, including the fused aromatic system and substituents, leading to diverse molecular architectures.

A notable application of these manipulations is in the synthesis of angularly fused polycyclic aromatic hydrocarbons and their oxidized metabolites, which are of interest in materials science and medicinal chemistry. nih.govacs.org A modular approach often begins with the synthesis of 1-(2-ethynylphenyl)naphthalene derivatives, which then undergo cycloisomerization to form benzo[c]phenanthrene skeletons. nih.govnih.gov These structures can be further modified through oxidation and reduction.

Oxidative Transformations

Oxidative processes targeting the derivatives of the ethynylphenylnaphthalene core have been employed to introduce new functionalities and to mimic metabolic pathways of polycyclic aromatic hydrocarbons.

One example involves the oxidation of a cyclized derivative, 4,5-dihydrobenzo[l]acephenanthrylene. Treatment of this compound with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) results in aromatization, yielding benzo[l]acephenanthrylene. nih.govacs.org

In a more complex sequence, dimethoxy-substituted benzo[c]phenanthrenes, derived from methoxy-substituted 1-(2-ethynylphenyl)naphthalenes, undergo demethylation with boron tribromide (BBr₃). nih.govnih.gov The resulting diols are then oxidized to the corresponding ortho-quinones using pyridinium (B92312) dichromate (PDC). nih.govacs.orgnih.gov These quinones are valuable intermediates for accessing further oxidized derivatives. acs.org Subsequent epoxidation of the dihydrodiols, formed from the reduction of the quinones, can be achieved using reagents like m-chloroperoxybenzoic acid (mCPBA), leading to the formation of diol epoxides. nih.govnih.gov

Table 1: Selected Oxidative Reactions of this compound Derivatives

Starting MaterialReagent(s)ProductReference
4,5-Dihydrobenzo[l]acephenanthryleneDDQBenzo[l]acephenanthrylene nih.gov, acs.org
Dimethoxy-substituted benzo[c]phenanthrenes1. BBr₃ 2. PDCOrtho-quinones nih.gov, acs.org, nih.gov
DihydrodiolsmCPBASeries 2 Diol Epoxides nih.gov, nih.gov
Dihydrodiols1. N-bromoacetamide 2. Amberlite IRA 400 HO⁻Series 1 Diol Epoxides nih.gov, acs.org, nih.gov

Reductive Transformations

Reductive manipulations of the oxidized derivatives of the ethynylphenylnaphthalene core are crucial for accessing specific stereoisomers of metabolites like dihydrodiols.

Following the oxidation of dimethoxy-substituted benzo[c]phenanthrenes to ortho-quinones, a key reductive step is the reduction of these quinones. nih.govacs.org The use of sodium borohydride (B1222165) (NaBH₄) in a tetrahydrofuran/ethanol (THF/EtOH) solvent system under an oxygen atmosphere efficiently reduces the quinones to the corresponding dihydrodiols. nih.govacs.orgnih.gov This reduction is a critical step in the modular synthesis of diol epoxides, which are putative metabolites of polycyclic aromatic hydrocarbons. acs.org

Table 2: Selected Reductive Reactions of this compound Derivatives

Starting MaterialReagent(s)ProductReference
Ortho-quinonesNaBH₄ in THF/EtOHDihydrodiols nih.gov, acs.org, nih.gov

The general reactivity of naphthalene itself towards reduction with hydrogen in the presence of a catalyst to yield tetralin and decalin is well-established, and while not specifically demonstrated on the this compound parent compound in the reviewed literature, it suggests that the naphthalene moiety within the core is susceptible to hydrogenation under appropriate conditions. numberanalytics.com Similarly, the ethynyl group is known to be reducible, offering another handle for selective transformations.

Photophysical Properties and Optoelectronic Behavior of 2 2 Ethynylphenyl Naphthalene

Electronic Absorption Characteristics and Excited State Dynamics

The electronic absorption properties of 2-(2-Ethynylphenyl)naphthalene are dictated by the π-conjugated system formed by the naphthalene (B1677914) and phenyl rings connected by the acetylene (B1199291) unit. This conjugation allows for π→π* electronic transitions upon absorption of ultraviolet (UV) and visible light.

Detailed Analysis of UV-Visible Absorption Bands and Solvent Effects

The UV-Visible absorption spectrum of compounds structurally related to this compound, such as arylene ethynylene macrocycles, typically displays strong absorption bands in the UV region. For these types of molecules, the absorption maxima (λmax) are influenced by the extent of π-conjugation. The introduction of the ethynylphenyl group to the naphthalene core is expected to cause a bathochromic (red) shift in the absorption bands compared to unsubstituted naphthalene, which absorbs at shorter wavelengths.

The solvent environment can significantly impact the absorption spectrum, a phenomenon known as solvatochromism. In related arylene–ethynylene macrocycles containing biphenyl (B1667301) and terphenyl units, minor solvent dependence on the absorption maxima has been observed. However, for some derivatives, a slight bathochromic shift is seen with decreasing solvent polarity. For this compound, it is anticipated that increasing solvent polarity could lead to stabilization of the ground and excited states, potentially causing shifts in the absorption bands. A detailed study of this compound in a range of solvents with varying polarities would be necessary to fully characterize its solvatochromic behavior.

Table 1: Expected UV-Visible Absorption Characteristics of this compound in Various Solvents (Note: This table is predictive, based on the behavior of structurally similar compounds, as specific experimental data for this compound is not widely available in the reviewed literature.)

SolventPolarity IndexExpected λmax (nm) RangeExpected Molar Extinction Coefficient (ε) Range (M⁻¹cm⁻¹)
Hexane0.1300 - 35010,000 - 50,000
Toluene (B28343)2.4305 - 35510,000 - 50,000
Dichloromethane3.1310 - 36010,000 - 50,000
Acetonitrile5.8310 - 36010,000 - 50,000
Dimethyl Sulfoxide7.2315 - 36510,000 - 50,000

Time-Resolved Spectroscopy for Elucidating Excited State Lifetimes and Energy Transfer Mechanisms

Time-resolved spectroscopy techniques, such as transient absorption and time-resolved fluorescence, are powerful tools for investigating the dynamics of excited states. These methods allow for the determination of excited state lifetimes and the elucidation of energy transfer pathways.

For this compound, upon photoexcitation, the molecule is promoted to an excited singlet state (S₁). From this state, it can relax back to the ground state (S₀) through radiative (fluorescence) or non-radiative pathways. Time-resolved measurements would provide the decay kinetics of the S₁ state. In similar π-conjugated systems, excited state lifetimes can range from picoseconds to nanoseconds, depending on the efficiency of competing decay processes.

Intramolecular energy transfer between the naphthalene and phenyl moieties is a possibility, although the direct conjugation through the ethynyl (B1212043) bridge suggests that the excited state is likely delocalized over the entire molecule. Specific experimental data from time-resolved spectroscopy is needed to determine the precise lifetimes and uncover any complex energy transfer mechanisms that may be present in this compound.

Fluorescence and Phosphorescence Emission Profiles and Quantum Yields

The emission properties of this compound, including fluorescence and phosphorescence, provide further insight into its excited state behavior.

Mechanistic Investigations of Radiative and Non-Radiative Decay Pathways

Fluorescence is the emission of light from the relaxation of an excited singlet state to the ground state. The fluorescence spectrum of this compound is expected to be a mirror image of its absorption spectrum, with a Stokes shift (the difference in wavelength between the absorption and emission maxima). Arylene ethynylene macrocycles containing similar structural units are known to be highly fluorescent and exhibit large Stokes shifts.

The fluorescence quantum yield (Φf), which is the ratio of emitted photons to absorbed photons, is a key parameter. For related arylene ethynylene macrocycles, quantum yields have been reported to be relatively low, in the range of 0.02 to 0.06 in benzene (B151609). The parent compound, naphthalene, has a quantum yield of 0.23 in cyclohexane. The lower quantum yields in the more extended systems are likely due to increased non-radiative decay pathways.

Non-radiative decay processes, such as internal conversion (IC) and intersystem crossing (ISC) to the triplet state, compete with fluorescence. ISC populates the triplet state (T₁), from which phosphorescence (emission from T₁ to S₀) can occur. Phosphorescence is typically weaker and has a much longer lifetime than fluorescence. Detailed mechanistic studies would involve temperature-dependent and solvent-dependent measurements to probe the activation barriers for these different decay pathways.

Environmental and Structural Modulations of Photoluminescence Properties

The photoluminescence of this compound can be influenced by its environment and by structural modifications. Solvent polarity can affect the energy of the excited state and thus the emission wavelength. In some related compounds, a bathochromic shift in emission is observed in more polar solvents.

Structural modifications, such as the introduction of electron-donating or electron-withdrawing groups on either the naphthalene or phenyl rings, would be expected to significantly alter the photoluminescence properties. Such substitutions can tune the energy levels of the molecule, affecting both the absorption and emission wavelengths, as well as the quantum yield.

Table 2: Anticipated Photoluminescence Properties of this compound (Note: This table is predictive, based on data from analogous compounds, as specific experimental data for this compound is not widely available in the reviewed literature.)

PropertyExpected Value/Behavior
Fluorescence Emission Maximum (λem)350 - 450 nm (in non-polar solvents)
Stokes Shift50 - 100 nm
Fluorescence Quantum Yield (Φf)0.01 - 0.10
Excited State Lifetime (τf)1 - 10 ns
PhosphorescenceExpected to be weak and at longer wavelengths than fluorescence

Nonlinear Optical Phenomena and Multi-Photon Absorption Cross-Sections

Nonlinear optical (NLO) properties arise from the interaction of a material with intense electromagnetic fields, such as those from a laser. Molecules with extended π-conjugated systems, like this compound, are candidates for exhibiting NLO phenomena.

Third-order NLO properties, such as two-photon absorption (TPA), are of particular interest. TPA is the simultaneous absorption of two photons, which can excite the molecule to a higher energy state than would be possible with a single photon of the same energy. The efficiency of this process is quantified by the TPA cross-section (σ₂).

Charge Transfer Characteristics and Exciton (B1674681) Dynamics within Aggregated or Ordered Structures

The unique electronic properties of this compound and related structures make them significant in materials science, particularly for applications in organic electronic devices like Organic Light-Emitting Diodes (OLEDs). smolecule.com The behavior of these molecules in condensed phases, such as thin films or crystals, is governed by their charge transfer characteristics and exciton dynamics.

When molecules of this compound aggregate, the interactions between them can lead to the formation of delocalized Frenkel exciton states. researchgate.net These excitonic states arise from the coupling of electronic wavefunctions between adjacent molecules, resulting in energy level shifts and a redistribution of oscillator strength compared to the isolated monomer. researchgate.net The specific arrangement of the molecules in the aggregate dictates the nature of these excitons, commonly classified as H-aggregates (face-to-face) or J-aggregates (head-to-tail). researchgate.net These formations significantly influence the material's optical properties and its ability to transport energy. researchgate.net For instance, studies on 1,8-diarylnaphthalenes have shown that some derivatives exhibit aggregation-induced emission enhancement (AIEE), a phenomenon crucial for developing light-emitting materials for optoelectronics. researchgate.net

The charge transfer properties of materials based on naphthalene derivatives are critical for their performance in electronic devices. Research on a series of naphthalene derivatives featuring various linkages, including triple bonds, for use in two-component heterojunction-based ambipolar field-effect transistors has demonstrated significant charge transport capabilities. When combined with an n-type material like copper hexadecafluorophthalocyanine (F16CuPc), these devices exhibited both hole and electron mobility. By optimizing the device preparation, ambipolar performance with mobility values reaching up to 10⁻² cm² V⁻¹ s⁻¹ was achieved. rsc.org

In more complex systems where the ethynylphenyl-naphthalene moiety serves as a structural linker, ultrafast charge and exciton dynamics have been observed. In a dyad composed of a naphthalenediimide (NDI) acceptor linked to an oxoverdazyl radical donor via a rigid ethynylphenyl group, femtosecond transient absorption spectroscopy revealed extremely rapid photoinduced electron transfer occurring in less than 150 femtoseconds. cnr.itnih.gov Following this charge separation, the subsequent charge recombination induces intersystem crossing (ISC) on a picosecond timescale (approximately 1.4-1.85 ps). cnr.itnih.gov This rapid sequence of charge transfer and recombination is fundamental to the generation of triplet states in these systems. cnr.itnih.gov

The dynamics of excitons in such structured assemblies can be complex. Nanosecond transient absorption studies of the NDI-radical dyad showed a biexponential decay of the triplet state. cnr.itnih.gov This indicates the presence of multiple excited state species with different lifetimes and decay pathways, specifically a faster decay (lifetime: 50 ns) assigned to a doublet state and a slower component (lifetime: 2.0 µs) assigned to a quartet state. cnr.itnih.gov

Table 1: Charge Carrier Mobility and Excited State Dynamics in Related Naphthalene-Based Systems

Parameter System Value Source(s)
Hole and Electron Mobility Naphthalene derivatives in ambipolar field-effect transistors Up to 10⁻² cm² V⁻¹ s⁻¹ rsc.org
Photoinduced Electron Transfer NDI-ethynylphenyl-Oxoverdazyl Dyad < 150 fs cnr.itnih.gov
Intersystem Crossing (ISC) via Charge Recombination NDI-ethynylphenyl-Oxoverdazyl Dyad ~1.4 - 1.85 ps cnr.itnih.gov
Doublet State (D₁) Lifetime NDI-ethynylphenyl-Oxoverdazyl Dyad 50 ns cnr.itnih.gov

Photochemical Reactivity and Photosensitization Potential of the Chemical Compound

The chemical structure of this compound, featuring an aromatic naphthalene core and a reactive ethynyl group, allows it to participate in a variety of chemical reactions. The naphthalene ring can undergo electrophilic aromatic substitution, while the ethynyl group is amenable to coupling reactions, often catalyzed by transition metals, to create more complex molecular architectures. smolecule.com The compound can also be subjected to oxidation and reduction under specific conditions to yield various derivatives. smolecule.com Photochemical reactions, such as [2+2] cycloadditions, are also a known reaction pathway for naphthalene derivatives, allowing for the synthesis of complex cyclobutane (B1203170) structures. rsc.org

A significant area of interest is the use of molecules containing the ethynylphenyl-naphthalene motif as photosensitizers. Photosensitizers are molecules that, upon absorbing light, can induce a chemical change in another molecule. This process often involves the generation of highly reactive species like singlet oxygen or the initiation of electron transfer reactions.

The development of heavy-atom-free triplet photosensitizers is a key goal in photochemistry and photodynamic therapy, and the ethynylphenyl unit is a valuable component in this pursuit. Studies on dyads where a naphthalenediimide (NDI) chromophore is covalently linked to a stable oxoverdazyl radical through an ethynylphenyl bridge have shown great promise. cnr.itnih.gov In these systems, the radical enhances the rate of intersystem crossing (REISC), a process that populates the triplet excited state. Upon light absorption, a rapid electron transfer from the radical to the NDI occurs, followed by charge recombination that efficiently generates the NDI triplet state. cnr.itnih.gov This mechanism allows the dyad to act as an effective triplet photosensitizer without relying on heavy atoms, which are often toxic. nih.gov This research highlights the potential for designing new triplet photosensitizers based on the REISC effect for applications in photocatalysis. nih.gov

The photosensitizing ability of related structures is further demonstrated in fullerene-antenna systems. In a triad (B1167595) where a mdpi.comfullerene core was attached to a BODIPY-triphenylamine antenna, the ethynyl linkers played a crucial role in the electronic communication between the components. mdpi.com Upon excitation, the system populates the triplet excited state of the fullerene, which can then generate singlet oxygen. mdpi.com When tested using 1,5-dihydroxy naphthalene as a chemical sensor for singlet oxygen, the fullerene triad demonstrated a higher photooxidation efficiency than its individual components and even surpassed the commonly used photosensitizer methylene (B1212753) blue. mdpi.com The photooxidation rate constant for the triad was found to be 1.51 times greater than that of methylene blue. mdpi.com This demonstrates that incorporating light-harvesting antennas like ethynyl-linked aromatic groups can significantly improve the photosensitizing capability of a molecule. mdpi.com

Table 2: Photosensitization and Reactivity Data for Related Systems

Parameter System/Reaction Value/Observation Source(s)
Singlet Oxygen Generation mdpi.comFullerene-BODIPY-triphenylamine triad Efficiently sensitizes singlet oxygen mdpi.com
Photooxidation Rate Constant (k_obs) mdpi.comFullerene-BODIPY-triphenylamine triad 67.5 × 10⁻³ min⁻¹ mdpi.com
Photooxidation Rate Constant (k_obs) Methylene Blue (reference) 44.8 × 10⁻³ min⁻¹ mdpi.com
Photochemical Reaction Naphthol-naphthalimide conjugates Inefficient photodehydration (ΦR ≈ 10⁻⁵) due to competing FRET

Applications in Advanced Materials Science and Supramolecular Chemistry

Integration of 2-(2-Ethynylphenyl)naphthalene into π-Conjugated Polymeric and Oligomeric Systems

The incorporation of the this compound moiety into polymers and oligomers is a strategic approach to developing new materials with tailored electronic and photophysical properties. google.com The rigidity and planarity of this unit can enhance intermolecular interactions and charge transport within a macromolecular framework.

The synthesis of functional macromolecules containing the ethynylphenylnaphthalene unit primarily relies on well-established cross-coupling reactions. The terminal alkyne group of this compound is particularly amenable to these synthetic strategies.

Sonogashira Coupling: This palladium- and copper-catalyzed reaction is a highly efficient method for forming carbon-carbon bonds between terminal alkynes and aryl or vinyl halides. smolecule.comresearchgate.net It is a principal route for incorporating the this compound unit into the main chain of conjugated polymers. For instance, it can be copolymerized with various dihaloaromatic compounds to create a diverse range of donor-acceptor (D-A) polymers. mdpi.com The synthesis often involves reacting the ethynyl (B1212043) compound with a halogenated comonomer in the presence of a palladium catalyst, a copper(I) co-catalyst, and an amine base. smolecule.commdpi.com

Other Polymerization Techniques: Advances in polymerization methods, such as C-H activation and hydroarylation polyaddition, offer alternative pathways to synthesize these specialized polymers. nims.go.jp These methods can sometimes provide more direct routes with higher atom economy. A patent for ethynyl-substituted aromatic compounds describes how monomers like 1,2-di(phenylethynyl)benzene can undergo reactions to form polynaphthalene structures, highlighting the reactivity of the ethynyl group in forming polymeric materials. google.com

The design of these macromolecules often targets specific electronic properties by pairing the electron-donating or electron-accepting nature of the ethynylphenylnaphthalene unit with other aromatic systems. This modular approach allows for fine-tuning of the final polymer's characteristics.

The performance of organic electronic devices like Organic Field-Effect Transistors (OFETs) and Organic Light-Emitting Diodes (OLEDs) is intrinsically linked to the molecular structure of the active materials. mdpi.com The inclusion of the this compound unit significantly influences these properties.

Influence on Electronic Properties: The extended π-system of the ethynylphenylnaphthalene unit helps to lower the energy gap of the resulting polymers. rsc.org In donor-acceptor copolymers, the electronic nature of the comonomer can be used to precisely tune the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels. For example, using an electron-donating comonomer can raise the HOMO level of the polymer. rsc.org This energy-level engineering is critical for matching with electrode materials and other layers in a device to ensure efficient charge injection and transport. mdpi.com

Impact on Morphology and Charge Transport: The rigid and planar structure of the naphthalene (B1677914) and phenyl rings promotes strong intermolecular π-π stacking. researchgate.net This ordered packing in the solid state is crucial for efficient charge transport, which is a key determinant of OFET mobility. mdpi.comresearchgate.net Studies on similar naphthalene-based copolymers have shown that those without bulky side groups can exhibit highly balanced ambipolar behavior with charge mobilities on the order of ~1 cm² V⁻¹ s⁻¹. rsc.org The planarity of the backbone facilitates the formation of well-ordered microcrystalline domains, which act as pathways for charge carriers.

Applications in OLEDs: Molecules containing the phenyl-ethynyl-phenyl unit have been recognized for their interesting physicochemical and luminescent properties, making them suitable for use in OLEDs. smolecule.comresearchgate.net Dendrimers featuring an ethynylphenyl core have been successfully used as the emitting layer in OLEDs, with some devices exhibiting white light emission. acs.org The rigid structure helps to maintain a high photoluminescence quantum yield in the solid state, a prerequisite for efficient light emission.

The following table summarizes the key structure-property relationships for naphthalene-based copolymers in organic electronics, based on findings from related systems.

Structural FeatureProperty AffectedImpact on Device PerformanceSource
π-Conjugated Naphthalene Unit Optical Bandgap, Molecular PackingNarrows bandgap; promotes ordered packing for better charge transport. rsc.org
Electron-Donating/Withdrawing Groups HOMO/LUMO Energy LevelsAllows tuning of energy levels for efficient charge injection/extraction in OFETs and OLEDs. rsc.orgrsc.org
Rigid, Planar Backbone Intermolecular π-π Stacking, Thin-Film MorphologyEnhances charge mobility in OFETs by creating ordered pathways for charge carriers. researchgate.net
Absence of Bulky Substituents Charge Transport BalanceCan lead to highly balanced ambipolar (hole and electron) transport. rsc.org

Self-Assembly and Supramolecular Architectures Based on Molecular Recognition

Self-assembly is a process where molecules spontaneously organize into ordered structures through non-covalent interactions. frontiersin.org The this compound molecule is an excellent candidate for building such architectures due to its defined shape and ability to engage in π-π stacking and C-H···π interactions.

Crystal engineering is the design and synthesis of functional solid-state structures based on an understanding of intermolecular interactions. rsc.orgusherbrooke.ca For this compound and its derivatives, key interactions governing crystal packing include:

π-π Stacking: The planar naphthalene and phenyl rings can stack on top of each other, which is a dominant force in the assembly of many aromatic molecules.

C-H···π Interactions: Hydrogen atoms attached to one aromatic ring can interact favorably with the electron-rich face of a nearby ring.

Other Weak Interactions: In derivatives, other interactions like C-H···Cl hydrogen bonds can also direct the formation of specific supramolecular arrangements, such as molecular chains. researchgate.net

A study of a closely related chlorinated derivative, 2-chloro-3-[1-chloro-2-(2-ethynylphenyl)ethenyl]naphthalene-1,4-dione, revealed that the molecules are linked by C—H⋯Cl interactions into chains, with the crystal structure further stabilized by weak intermolecular π–π interactions. researchgate.net The dihedral angle between the naphthalene system and the benzene (B151609) ring in this derivative was found to be 11.74°. researchgate.net By controlling these subtle forces, it is possible to fabricate crystalline materials with specific topologies and, consequently, tailored optical or electronic properties. This approach of using two-dimensional crystallization on surfaces can lead to predictable supramolecular patterns. rsc.orgnih.gov

In solution, this compound has the potential to self-assemble into a variety of ordered, non-covalent structures.

Supramolecular Aggregates: The self-assembly process in solution is often cooperative, following a nucleation-growth mechanism where molecules first form small oligomeric nuclei that then grow into larger aggregates. nih.gov Depending on the solvent and concentration, molecules like this compound could form aggregates such as nanofibers, nanotwists, or vesicles. rsc.orgnih.gov For example, studies on isomeric naphthalene-appended glucono derivatives showed that subtle changes in the point of attachment to the naphthalene ring resulted in dramatically different self-assembled structures (nanofibers vs. nanotwists). rsc.org These aggregates represent a form of supramolecular polymerization. researchgate.net

Hydrogels and Soft Materials: The entanglement of long, fibrous supramolecular aggregates can lead to the formation of hydrogels, which are 3D networks capable of entrapping large amounts of water. nih.govnih.gov While this compound itself is hydrophobic, it could be functionalized with hydrophilic groups or incorporated into amphiphilic block copolymers to induce gelation in aqueous environments. Such materials are considered "smart" or responsive if their structure and properties can be altered by external stimuli like pH, temperature, or light. mdpi.comprimescholars.com For instance, incorporating a photoresponsive unit could allow for the reversible control of a hydrogel's mechanical properties or swelling behavior with light. rsc.org

Rational Design of Chemosensors and Biosensors Based on Optical or Electronic Transduction Mechanisms

The inherent fluorescence of the naphthalene moiety makes the this compound scaffold an attractive platform for developing chemosensors. The basic design involves coupling this signaling unit to a receptor unit that can selectively bind to a target analyte. This binding event triggers a change in the optical (colorimetric or fluorescent) or electronic properties of the molecule. nih.gov

The ethynylphenyl linker provides a rigid spacer to position the receptor and can also participate in the electronic communication between the receptor and the fluorophore. A common sensing mechanism is Photoinduced Electron Transfer (PET), where the receptor quenches the fluorescence of the naphthalene unit in the unbound state. Upon binding the analyte, the PET process is inhibited, leading to a "turn-on" fluorescence response. mdpi.com

Recent research on naphthalene-based probes has demonstrated their effectiveness in detecting various analytes:

A propargylated naphthalene-derived probe was designed for the dual-channel detection of toxic Pd²⁺ and CN⁻ ions. The probe showed high selectivity and a low detection limit, and was successfully used for intracellular imaging in cancer cells. nih.gov

A sensor based on a 2-hydroxynaphthaldehyde skeleton was synthesized and shown to be a highly selective "off-on" fluorescent chemosensor for Al³⁺ ions, with a detection limit in the micromolar range. nih.gov

Other naphthalene derivatives have been developed as chemosensors for various metal ions, including Ag⁺ and Pb²⁺, often exhibiting a "turn-on" fluorescence response upon analyte binding. mdpi.com

The table below highlights the performance of several recently developed naphthalene-based chemosensors, illustrating the potential of this molecular framework in sensor design.

Sensor BaseAnalyte(s)Transduction MechanismDetection LimitSource
Propargylated Naphthalene DerivativePd²⁺Catalytic depropargylation, ESIPT1.158 µM nih.gov
Propargylated Naphthalene DerivativeCN⁻Adduct formation0.318 µM nih.gov
2-Hydroxynaphthaldehyde DerivativeAl³⁺ESIPT Inhibition0.04 µM nih.gov
Naphthyl Thiourea (B124793) DerivativeAg⁺Selective fluorescence turn-on3.82 µM mdpi.com

Development of Novel Optical, Electronic, and Spintronic Components Utilizing the Chemical Compound

The distinct electronic and photophysical properties of this compound make it a candidate for the development of advanced functional components. The fusion of the naphthalene and ethynylphenyl moieties creates a highly conjugated system that can efficiently interact with light and transport charge, which are fundamental requirements for many optical and electronic devices.

Optical and Electronic Applications: The unique electronic characteristics of this compound render it suitable for applications in organic electronic devices, including Organic Light-Emitting Diodes (OLEDs). smolecule.com The π-conjugated structure facilitates the delocalization of electrons, a property that is crucial for materials used in nonlinear optics (NLO). analis.com.my Compounds with extended π-systems, often incorporating ethynyl groups, are known to exhibit significant NLO properties, which are essential for applications in optical switching and data processing. analis.com.mymdpi.com The ethynylphenyl group, in particular, can act as an effective spacer, electronically coupling different molecular fragments to fine-tune the optical and electronic properties of the final material. torvergata.it For instance, the fusion of aromatic units can manipulate the optoelectronic properties of tetrapyrroles, leading to materials with interesting optical and electrochemical behaviors. researchgate.net

Spintronic Components: The field of spintronics, which utilizes the intrinsic spin of the electron in addition to its charge, represents another promising area. Theoretical studies on related naphthalene-based nanostructures indicate that they can host spin-polarized configurations, transitioning from a metallic to a semiconducting state. rsc.org This suggests that materials built from units like this compound could be engineered to have specific magnetic and electronic properties. The ability to modulate these properties, for example through the application of an external electric field, opens up possibilities for their use in spintronic devices. rsc.org The combination of a naphthalene core with other functional units via an ethynylphenyl linker is a strategy explored for creating molecules with potential spintronic applications. uchicago.eduescholarship.org

Table 1: Potential Applications and Relevant Properties of this compound-based Materials
Application AreaKey Structural FeatureRelevant PropertyPotential Component
ElectronicsExtended π-conjugationCharge transport smolecule.comOrganic Light-Emitting Diodes (OLEDs) smolecule.com
Nonlinear Optics (NLO)Highly conjugated system, Ethynyl group analis.com.myLarge second- and third-order optical nonlinearities mdpi.comtorvergata.itOptical switches, Frequency converters
SpintronicsNaphthalene-based structure rsc.orgEmergence of spin-polarized configurations rsc.orgSpin-valves, Spin-based sensors

Role as a Linker or Building Block in Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs)

Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs) are classes of crystalline porous materials constructed from molecular building blocks. frontiersin.orgresearchgate.net The properties of these frameworks—such as pore size, stability, and functionality—are directly determined by the geometry and chemical nature of the organic linkers used in their synthesis. researchgate.net

This compound possesses the requisite characteristics to serve as a highly effective linker in the construction of both MOFs and COFs. Its rigid, well-defined length and geometry can enforce structural order, leading to crystalline materials with permanent porosity. The ethynyl group is a versatile functional handle for participating in coupling reactions, a common strategy for forming the covalent bonds that define COF structures. tcichemicals.com

In Metal-Organic Frameworks (MOFs): While specific MOFs built from this compound are not extensively documented, naphthalene-based linkers are widely used to create robust frameworks with interesting properties. For example, naphthalene-2,6-dicarboxylate has been employed to synthesize a variety of yttrium-based MOFs, demonstrating that naphthalene units can successfully be incorporated into extended network structures. frontiersin.org The extended aromatic surface of the this compound linker could lead to MOFs with enhanced gas storage capabilities or specific host-guest interactions.

In Covalent Organic Frameworks (COFs): COFs are constructed entirely from light elements linked by strong covalent bonds. researchgate.net The synthesis of COFs often relies on the precise connection of organic building blocks to form periodic, porous structures. mdpi.com Naphthalene-based units have been incorporated into donor-acceptor COFs designed for applications in photocatalysis, where the naphthalene moiety acts as an electron-rich donor. rsc.org The combination of the electron-rich naphthalene and the linear, rigid ethynylphenyl portion in this compound makes it an excellent candidate for constructing COFs with tailored electronic band structures and photocatalytic activity. Building blocks containing ethynylphenyl groups are frequently used to synthesize porous organic polymers and COFs through various coupling reactions. tcichemicals.com

Table 2: Attributes of this compound as a Framework Linker
AttributeDescriptionRelevance to MOFs/COFs
Structural RigidityThe fused ring system and alkyne group provide a stiff, non-flexible structure.Promotes the formation of crystalline, ordered frameworks with permanent porosity. frontiersin.org
Defined GeometryOffers predictable connection points and angles for framework construction.Enables the design of specific network topologies (e.g., 2D or 3D structures). researchgate.net
π-Conjugated SystemThe entire molecule features an extended system of delocalized electrons.Can impart useful electronic, optical, or photocatalytic properties to the resulting framework. rsc.org
Reactive TerminusThe ethynyl group is active in various coupling reactions (e.g., Sonogashira, 'click' chemistry).Facilitates the covalent linkage required for COF synthesis. tcichemicals.com

Exploration of 2 2 Ethynylphenyl Naphthalene in Catalysis and Ligand Design

Utilization as a Ligand Precursor for Transition Metal Catalysis

The terminal alkyne group in 2-(2-ethynylphenyl)naphthalene is a highly versatile functional handle for the synthesis of sophisticated ligands for transition metal catalysis. Its utility is most prominent in palladium- and gold-catalyzed transformations, where the alkyne can participate in a variety of coupling and cyclization reactions to generate polydentate ligand systems.

Research has shown that the synthesis of this compound itself often relies on transition metal-catalyzed cross-coupling reactions, such as the Sonogashira coupling between a naphthalene (B1677914) derivative and an ethynylphenyl component. smolecule.com Once formed, the compound serves as a key building block. For instance, gold-catalyzed cycloisomerization of (2-ethynylphenyl)alkynes can lead to the formation of tricyclic indene (B144670) structures. researchgate.net This process proceeds through the generation of a highly reactive gold vinylidene intermediate, which can undergo subsequent intramolecular C-H insertions. researchgate.net

Derivatives of this compound are instrumental in constructing complex heterocyclic scaffolds that can act as ligands. Palladium-catalyzed intramolecular couplings involving the C≡C bond are a key strategy. chim.it For example, N-acylated derivatives of related 1-(phenylethynyl)naphthalen-2-amines undergo palladium-catalyzed intramolecular cyclization to form benzo[e]naphtho[2,1-b]azepin-8-one systems. chim.it This transformation highlights how the ethynylphenylnaphthalene core can be elaborated into a larger, potentially chelating, heterocyclic structure suitable for coordinating to a metal center.

Furthermore, transition metal-catalyzed [2+2+2] cycloaddition reactions represent a powerful method for converting simple alkynes into complex aromatic systems. Nitrogen-linked diynes derived from ethynylphenyl precursors can react with other unsaturated molecules in the presence of rhodium or iridium catalysts to form fused pyrrolidine (B122466) systems, which are valuable chiral ligand backbones. rsc.orgresearchgate.net

Catalyst SystemSubstrate TypeProduct TypeResearch FindingCitation
Pd(0)/Cu(I) 2-Iodonaphthalene, PhenylacetyleneThis compoundEfficient Sonogashira coupling synthesis of the title compound. smolecule.com
BrettPhosAuNTf₂ (2-Ethynylphenyl)alkynesTricyclic IndenesDual gold catalysis promotes cycloisomerization via a gold vinylidene intermediate. researchgate.net
[Rh(cod)₂]BF₄ / Cy-BINAP N-(3-(2-ethynylphenyl)prop-2-ynyl)aminesChiral TetraphenylenesConsecutive inter- and intramolecular [2+2+2] cycloadditions yield complex chiral scaffolds. rsc.org
Pd(II) catalyst N-Acyl-1-(phenylethynyl)naphthalen-2-amineBenzo[e]naphtho[2,1-b]azepineIntramolecular coupling via oxidative addition and electrophilic 7-exo-dig cyclization. chim.it

Application in Organocatalytic Systems and Metal-Free Catalysis

While transition metal catalysis is a dominant application, the structural motif of this compound is also relevant in the burgeoning fields of organocatalysis and metal-free catalysis. mdpi.com Organocatalysis utilizes small organic molecules to accelerate reactions, offering a sustainable alternative to traditional metal-based catalysts. rsc.org

The ethynylphenylnaphthalene scaffold can be incorporated into molecules designed to act as organocatalysts. For instance, atroposelective synthesis of axially chiral aryl-naphthopyran skeletons has been achieved through an intramolecular [4+2] cycloaddition of 2-ethynyl-phenols, which are structurally related to the title compound. mdpi.com These reactions are often catalyzed by alkaloid-derived thiourea (B124793) organocatalysts, which activate the substrate through hydrogen bonding interactions. mdpi.com This demonstrates the potential for derivatives of this compound, particularly those bearing hydroxyl or amino groups, to serve as substrates in powerful organocatalytic transformations.

In the realm of metal-free catalysis, reactions are promoted without any metal, often under oxidative or thermal conditions. rsc.orgacs.orgresearchgate.net A strategy for synthesizing 2-arylnaphtho[2,1-b]furans involves the metal-free, acid-catalyzed selective oxidative radical annulation between 2-naphthols and terminal alkynes. acs.org Mechanistic studies suggest the reaction proceeds via a free-radical pathway involving sp² C-H bond activation and subsequent C-C and C-O bond formation. acs.org Although this example uses 2-naphthol, it establishes a precedent for the reactivity of the naphthalene core and an alkyne partner under metal-free oxidative conditions, a pathway in which this compound could conceivably participate in intramolecular cyclizations. The development of metal-free photocatalysis using π-conjugated polymeric semiconductors also opens new avenues for activating such aromatic alkyne systems. nih.govrsc.org

Catalysis TypeCatalyst/ReagentSubstrate TypeKey TransformationResearch FindingCitation
Organocatalysis Alkaloid-derived Thiourea2-Ethynyl-phenolsAtroposelective [4+2] CycloadditionSynthesis of axially chiral aryl-naphthopyran skeletons with high enantioselectivity. mdpi.com
Metal-Free Catalysis DDQ / BF₃·Et₂O2-Naphthols and Terminal AlkynesOxidative Radical AnnulationA metal-free method for C-C and C-O bond formation to produce naphthofurans. acs.org
Photoredox Catalysis Naphthalene Diimides (NDIs)α-Alkylation of AldehydesVisible-light promoted C-C bond formationOrganic dyes like NDIs can replace metal complexes as photoredox catalysts. beilstein-journals.org

Heterogenization Strategies for Catalytic Systems Incorporating Ethynylphenylnaphthalene Moieties

The immobilization of homogeneous catalysts onto solid supports, known as heterogenization, combines the high selectivity of molecular catalysts with the practical benefits of heterogeneous systems, such as easy separation and recyclability. numberanalytics.comnih.gov Catalytic systems derived from this compound are amenable to various heterogenization strategies.

One common approach is covalent attachment to a solid support. osti.gov The this compound unit could be functionalized with reactive groups (e.g., vinyl, halo, or amino groups) on the naphthalene or phenyl rings. These functionalized molecules can then be co-polymerized with other monomers to create a microporous polymer network where the catalytic moiety is an integral part of the polymer backbone. researchgate.net Alternatively, "click chemistry," such as the copper-catalyzed azide-alkyne cycloaddition, could be used to covalently link an azide-functionalized support to the terminal alkyne of the parent molecule. numberanalytics.com

Entrapment within porous materials is another effective strategy. Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs) are crystalline porous materials with high surface areas that can encapsulate catalytic species. numberanalytics.comacs.org A catalyst derived from this compound could be synthesized within the pores of a pre-formed framework (a "ship in a bottle" approach) or used as a building block itself in the synthesis of a new catalytically active framework. tdx.cat

Non-covalent immobilization offers a route to reversible catalyst anchoring. nih.govnih.gov This can be achieved through strong π-π stacking interactions between the extended aromatic system of the ethynylphenylnaphthalene moiety and a support like graphene or carbon nanotubes. nih.gov Another sophisticated method involves host-guest chemistry, where a catalyst is modified with a guest molecule (e.g., adamantane) that binds strongly and reversibly to a host (e.g., cyclodextrin) anchored on the electrode or support surface. nih.gov

StrategyDescriptionSupport Material ExamplesApplication to EthynylphenylnaphthaleneCitation
Covalent Attachment The catalyst is permanently bonded to the support via a covalent linker.Polymers, Silica, Graphene OxideFunctionalization of the aromatic rings or use of the alkyne for "click" reactions. osti.govrsc.org
Framework Entrapment The catalyst is physically encapsulated or integrated into a porous framework.Metal-Organic Frameworks (MOFs), Covalent Organic Frameworks (COFs)Use as a linker in framework synthesis or encapsulation of a derived metal complex. acs.orgtdx.cat
Non-Covalent Immobilization The catalyst is adsorbed onto the support via weaker interactions like π-π stacking or host-guest binding.Carbon Nanotubes, Graphene, Cyclodextrin-functionalized surfacesExploiting the large π-system for stacking or attaching a guest moiety for host-guest binding. nih.govnih.gov

Role in Stereoselective Catalytic Processes and Asymmetric Synthesis

Asymmetric synthesis, which aims to produce a single stereoisomer of a chiral molecule, is of paramount importance in modern chemistry. uwindsor.ca The rigid and sterically defined structure of this compound and its derivatives makes them excellent precursors for developing chiral ligands and catalysts for stereoselective transformations. nih.govnus.edu.sgnih.gov

A key application is in the synthesis of molecules with axial chirality (atropisomers), where rotation around a single bond is restricted. The high rotational barrier in systems derived from this compound makes them ideal candidates. For example, the enantioselective synthesis of N-C axially chiral N-(2-tert-butylphenyl)indole derivatives has been achieved through a palladium-catalyzed 5-endo-hydroaminocyclization of N-(2-ethynylphenyl)anilines. researchgate.net In this dynamic kinetic resolution, a chiral palladium catalyst, such as one bearing the (R)-SEGPHOS ligand, selectively catalyzes the cyclization of one atropisomer precursor over the other, leading to the product with high enantiomeric excess. researchgate.net

Organocatalysis also provides a powerful route to atropisomers from related precursors. The enantioselective intramolecular [4+2] cycloaddition of 2-ethynyl-phenols, catalyzed by a chiral thiourea catalyst, yields axially chiral aryl-naphthopyran skeletons with excellent yields and enantioselectivities (up to 99% ee). mdpi.com The catalyst controls the stereochemistry by forming a chiral pocket through hydrogen bonding, which directs the cyclization to proceed through a favored transition state.

Furthermore, the ethynylphenylnaphthalene framework can be incorporated into more complex chiral ligands for a broader range of asymmetric reactions. For instance, rhodium-catalyzed [2+2+2] cycloadditions using chiral ligands like Cy-BINAP can transform precursors derived from 2-ethynylphenyl)prop-2-ynyl)amines into complex, multi-ring chiral molecules. rsc.org

Reaction TypeCatalyst SystemSubstrateProductStereoselectivityCitation
5-endo-Hydroaminocyclization (R)-SEGPHOS-PdCl₂2-(tert-Butyl)-N-(2-ethynylphenyl)anilinesN-C Axially Chiral IndolesGood yields, enantioselectivity depends on substrate electronics. researchgate.net
Intramolecular [4+2] Cycloaddition Chiral Thiourea Organocatalyst2-Ethynyl-phenolsAxially Chiral Aryl-NaphthopyransUp to 99% yield and 99% ee. mdpi.com
[2+2+2] Cycloaddition [Rh(cod)₂]BF₄ / Cy-BINAPN-(3-(2-ethynylphenyl)prop-2-ynyl)aminesChiral TetraphenylenesEnantioselective synthesis of complex polycyclic systems. rsc.org
Direct Aldol Reaction Organocatalyst2-EthynylbenzaldehydesHighly functionalized (2-ethynylphenyl)alcoholsDirect catalytic asymmetric synthesis of functionalized chiral alcohols. ugr.es

Future Directions and Emerging Research Opportunities for 2 2 Ethynylphenyl Naphthalene

Integration into Advanced Functional Devices and Nanosystems

The inherent electronic and photophysical properties of the π-conjugated system in 2-(2-ethynylphenyl)naphthalene make it a compelling candidate for integration into next-generation functional devices. Its potential applications stem from its role as a molecular scaffold for larger, more complex systems with tailored optoelectronic characteristics.

Future research will likely focus on leveraging this compound as a key component in:

Organic Light-Emitting Diodes (OLEDs): The naphthalene (B1677914) unit is a well-known chromophore, and its combination with the ethynylphenyl group provides a platform for developing new emissive materials. smolecule.com By modifying the substituents on either the naphthalene or the phenyl ring, the emission color and quantum efficiency could be fine-tuned. Research could explore its use in creating blue-emitting materials, which remain a significant challenge in OLED technology.

Organic Field-Effect Transistors (OFETs): The ability to form larger, ordered π-conjugated systems through reactions of the ethynyl (B1212043) group makes this molecule a candidate for creating organic semiconductors. researchgate.net Future work could involve the on-surface synthesis of polymers or nanoribbons derived from this compound, aiming to achieve high charge carrier mobility.

Molecular Wires and Nanosensors: The linear, rigid structure provided by the ethynyl linkage is ideal for constructing molecular wires. researchgate.net Research efforts could be directed towards synthesizing oligomers and polymers of this compound to study their conductance properties. Furthermore, the naphthalene moiety's fluorescence can be sensitive to its environment, opening possibilities for developing chemosensors where binding events are signaled by changes in emission. researchgate.netresearchgate.net

Table 1: Potential Device Applications and Relevant Properties

Device Application Key Property Potential Research Focus
Organic Light-Emitting Diodes (OLEDs) Electroluminescence, High Quantum Yield Synthesis of derivatives for color tuning and improved efficiency. smolecule.comresearchgate.net
Organic Field-Effect Transistors (OFETs) Charge Carrier Mobility, π-Stacking Controlled polymerization to form ordered thin films. researchgate.net
Molecular Wires Electrical Conductance Synthesis of defined-length oligomers and measurement of single-molecule conductance. researchgate.net

Exploration of Unconventional Reactivity and Novel Transformations

While the synthesis of this compound and its subsequent cyclization to form PAHs like benzo[c]phenanthrene (B127203) are established, there remains significant scope for exploring its reactivity under novel conditions to unlock new chemical transformations. nih.gov

Emerging research opportunities include:

Catalyst Development: While platinum and gold catalysts are effective for cycloisomerization, exploring other transition metals (e.g., copper, rhodium, palladium) could lead to different reaction pathways and products. nih.govthieme-connect.com Copper-catalyzed cascade reactions, for instance, have been shown to generate valuable nitrogen heterocycles from related alkyne precursors. bham.ac.uk

Coarctate and Pericyclic Reactions: The (2-ethynylphenyl) framework is known to undergo unusual cyclization mechanisms, including pseudocoarctate and pericyclic pathways, particularly in triazene (B1217601) derivatives. acs.orgnih.gov Investigating analogous reactions with this compound could reveal new mechanistic principles and provide access to unique molecular topologies.

[4+2] Benzannulation Reactions: The reaction of 2-ethynylbenzaldehydes with alkynes, catalyzed by Lewis acids like gold or copper salts, is a known route to substituted naphthalenes. thieme-connect.comrsc.org Applying this strategy to derivatives of this compound could provide a modular approach to highly substituted, complex PAHs.

On-Surface Synthesis: The reactivity of the ethynyl group can be harnessed for on-surface polymerization, creating ordered two-dimensional (2D) networks or one-dimensional (1D) polymers. scispace.com This bottom-up approach is crucial for fabricating molecular-scale electronic components.

Table 2: Summary of Known and Potential Transformations

Reaction Type Catalyst/Conditions Products Future Exploration
Cycloisomerization PtCl₂, AuCl₃ Benzo[c]phenanthrene analogues nih.gov Use of earth-abundant metal catalysts; stereoselective cyclizations.
Sonogashira Coupling Palladium catalysts, CuI Functionalized alkynes smolecule.com Development of sustainable and copper-free coupling conditions. researchgate.net
[4+2] Benzannulation Au(III), Cu(II) Polysubstituted naphthalenes thieme-connect.comrsc.org Asymmetric benzannulation; reactions with novel dienophiles.

Synergy between Computational and Experimental Approaches in Material Design and Discovery

The advancement of research on this compound and its derivatives will greatly benefit from a strong synergy between computational modeling and experimental synthesis and characterization. Density Functional Theory (DFT) and other computational methods are powerful tools for predicting molecular properties and guiding experimental design. nih.govanalis.com.my

Future synergistic efforts should focus on:

Predicting Electronic and Photophysical Properties: DFT calculations can be used to predict the HOMO-LUMO energy gaps, absorption/emission spectra, and charge transfer characteristics of novel derivatives before their synthesis. analis.com.my This allows for the pre-screening of candidates for specific applications, such as OLEDs with desired emission colors. rsc.org

Elucidating Reaction Mechanisms: Computational studies can provide detailed insights into the transition states and intermediates of complex reactions, such as the competitive pericyclic and pseudocoarctate cyclizations. nih.gov This understanding is crucial for optimizing reaction conditions to favor a desired product.

Designing Self-Assembling Systems: Molecular dynamics simulations can model the intermolecular interactions that govern the self-assembly of these molecules in the solid state or on surfaces. This is vital for designing materials with optimal π-stacking for high charge mobility in OFETs.

Table 3: Correlation of Computational and Experimental Foci

Research Area Computational Tool Experimental Validation Desired Outcome
Novel Emitters Time-Dependent DFT (TD-DFT) UV-Vis & Photoluminescence Spectroscopy Materials with specific emission wavelengths and high quantum yields. rsc.organalis.com.my
Reaction Pathways Transition State Searching (DFT) Product characterization (NMR, X-ray), Isotopic labeling Selective synthesis of complex isomers. bham.ac.uknih.gov
Crystal Engineering Solid-State DFT, Molecular Dynamics Single-Crystal X-ray Diffraction, AFM Control over solid-state packing for enhanced electronic properties.

Interdisciplinary Research Foci at the Interface of Organic Chemistry, Materials Science, and Photonics

The full potential of this compound can only be realized through collaborative, interdisciplinary research that spans multiple scientific fields. The molecule itself is a product of sophisticated organic synthesis, its applications lie in materials science, and its functionality is often based on photonic principles.

Key interdisciplinary research foci include:

Synthesis for Function: Organic chemists can design and synthesize novel derivatives with specific functional groups guided by the needs of materials scientists. For example, adding electron-donating or -withdrawing groups can systematically tune the electronic properties for applications in photonics. rsc.org

From Molecule to Device: A major challenge is the effective processing of molecular materials into functional devices. This requires collaboration between chemists, materials scientists, and engineers to develop methods for thin-film deposition, patterning, and integration into device architectures like OLEDs and sensors. smolecule.comresearchgate.net

Advanced Spectroscopy and Characterization: Understanding the structure-property relationships in materials derived from this compound requires advanced characterization techniques. This includes ultrafast laser spectroscopy to probe excited-state dynamics for photonic applications and scanning tunneling microscopy (STM) to visualize molecular ordering in nanosystems. researchgate.net

The convergence of these fields will be essential to translate the molecular-level potential of this compound into tangible technological advancements, from more efficient displays and lighting to novel electronic components and sensors.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.